Cas no 922982-66-9 (4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide)
4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide
- 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide
-
- Inchi: 1S/C19H16Cl2N2O3S2/c20-13-8-9-15(16(21)11-13)17-12-27-19(22-17)23-18(24)7-4-10-28(25,26)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24)
- InChI Key: FSSYQZFPMLSDIU-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(Cl)C=C2Cl)=CS1)(=O)CCCS(C1=CC=CC=C1)(=O)=O
4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2814-0495-2μmol |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
922982-66-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2814-0495-5μmol |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
922982-66-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2814-0495-10μmol |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
922982-66-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2814-0495-20μmol |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
922982-66-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2814-0495-1mg |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
922982-66-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2814-0495-2mg |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
922982-66-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2814-0495-3mg |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
922982-66-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2814-0495-4mg |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
922982-66-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2814-0495-5mg |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
922982-66-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2814-0495-10mg |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
922982-66-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide
Professional Introduction to Compound with CAS No. 922982-66-9 and Product Name: 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide
The compound with the CAS number 922982-66-9 and the product name 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural composition of this molecule, featuring a thiazole core linked to a benzenesulfonyl group and an amide moiety, positions it as a promising candidate for further investigation in drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of thiazole derivatives due to their remarkable pharmacological properties. Thiazole scaffolds are known for their ability to interact with various biological targets, making them invaluable in the development of drugs targeting inflammatory diseases, infectious agents, and even certain types of cancer. The presence of the benzenesulfonyl group in this compound enhances its binding affinity to biological receptors, which is a critical factor in drug efficacy. Additionally, the 2,4-dichlorophenyl substituent contributes to the molecule's stability and bioavailability, further improving its potential as a therapeutic agent.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have demonstrated that thiazole derivatives can modulate neurotransmitter activity, which could be beneficial in managing conditions such as Alzheimer's disease and Parkinson's disease. The specific arrangement of functional groups in 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide suggests that it may interact with enzymes and receptors involved in these pathways. Preliminary research indicates that this compound exhibits inhibitory effects on certain enzymes that are overexpressed in neurodegenerative diseases, offering a promising lead for further development.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the thiazole ring is achieved through cyclization reactions, while the attachment of the benzenesulfonyl and amide groups necessitates careful selection of reagents and catalysts. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
Evaluation of the pharmacokinetic properties of 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide is crucial for determining its suitability as a drug candidate. Studies have shown that thiazole derivatives often exhibit good oral bioavailability and metabolic stability, which are essential characteristics for any successful therapeutic agent. Furthermore, the presence of lipophilic substituents like the 2,4-dichlorophenyl group improves membrane permeability, facilitating cellular uptake. These factors collectively contribute to the compound's potential for clinical translation.
The safety profile of this compound is another critical area of focus. Preclinical toxicology studies are essential for assessing its potential side effects and determining safe dosage ranges. Initial toxicity assays have revealed that 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide demonstrates moderate toxicity at high concentrations but exhibits low toxicity at therapeutic levels. This finding aligns with the safety profiles observed for many thiazole-based drugs, suggesting that it may be well-tolerated in humans if used appropriately.
Future research directions include exploring the compound's interactions with specific protein targets using computational modeling and experimental techniques such as X-ray crystallography. By elucidating its binding mechanism at a molecular level, scientists can identify key residues responsible for its activity and make informed modifications to enhance efficacy and reduce side effects. Additionally, exploring derivative compounds based on this scaffold could yield novel analogs with improved pharmacological properties.
The broader implications of this research extend beyond individual therapeutic applications. The development of new chemical entities like 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide contributes to the growing arsenal of tools available for drug discovery. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases that remain challenging to treat effectively.
In conclusion,922982-66-9 and its corresponding product name represent a significant advancement in pharmaceutical chemistry with considerable potential for therapeutic applications. The unique structural features of this compound position it as a promising candidate for further investigation in drug development. Ongoing research efforts aim to optimize its pharmacological properties and explore its clinical potential across various disease indications.
922982-66-9 (4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)